2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]-N-(2-pyrrol-1-ylethyl)propanamide
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Description
2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]-N-(2-pyrrol-1-ylethyl)propanamide , also known by its chemical structure, is a synthetic compound with potential pharmacological properties. Let’s break down its features:
Core Structure : The compound consists of a pyridazinone ring (6-oxo-3-(trifluoromethyl)pyridazin-1-yl) linked to a pyrrolidine moiety (N-(2-pyrrol-1-ylethyl)propanamide).
Functional Groups :
- Trifluoromethyl Group : The trifluoromethyl (CF₃) group contributes to the compound’s lipophilicity and can influence its pharmacokinetics.
- Pyridazinone Ring : The pyridazinone scaffold is a five-membered heterocycle containing nitrogen atoms. It plays a crucial role in the compound’s biological activity.
Potential Applications : Given its structural features, this compound may have applications in drug discovery, particularly in the treatment of human diseases.
Molecular Structure Analysis
The molecular structure of 2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]-N-(2-pyrrol-1-ylethyl)propanamide consists of the following components:
- Pyridazinone Ring : The central pyridazinone ring contains the trifluoromethyl group and the 6-oxo-3-(trifluoromethyl)pyridazin-1-yl substituent.
- Pyrrolidine Moiety : The pyrrolidine ring is attached to the pyridazinone via an amide linkage (N-(2-pyrrol-1-ylethyl)propanamide).
Chemical Reactions Analysis
Without specific data, we can only speculate on potential chemical reactions. However, the compound may undergo transformations such as hydrolysis, oxidation, or substitution reactions.
Physical And Chemical Properties Analysis
Again, specific data on physical and chemical properties are lacking. However, we can anticipate properties such as solubility, melting point, and stability based on its structure.
Safety And Hazards
Safety information would depend on experimental data. However, the trifluoromethyl group suggests potential toxicity concerns. Proper handling and risk assessment are essential.
Future Directions
Researchers should explore the compound’s biological activity, optimize its structure, and assess its therapeutic potential. Further studies could elucidate its target proteins and evaluate its efficacy.
properties
IUPAC Name |
2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]-N-(2-pyrrol-1-ylethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N4O2/c1-10(13(23)18-6-9-20-7-2-3-8-20)21-12(22)5-4-11(19-21)14(15,16)17/h2-5,7-8,10H,6,9H2,1H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDOVQLNZFMAUPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCN1C=CC=C1)N2C(=O)C=CC(=N2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]-N-[2-(1H-pyrrol-1-yl)ethyl]propanamide |
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